2-Chloro-3',4'-dihydroxyacetophénone

Vue d'ensemble

Description

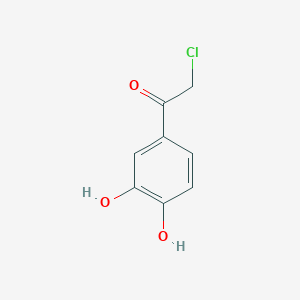

2-Chloro-3’,4’-dihydroxyacetophenone is a chemical compound with the molecular formula C8H7ClO3. It is characterized by a phenyl ring substituted with two hydroxyl groups and a chlorine atom. This compound appears as a white crystalline powder and is sparingly soluble in water but can dissolve in organic solvents such as ethanol and acetone .

Applications De Recherche Scientifique

2-Chloro-3’,4’-dihydroxyacetophenone has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds, including COX-2 inhibitors and sulfonamides.

Biology: Studied for its potential effects on alpha-adrenergic receptors.

Medicine: Investigated for its use as a styptic agent and in the development of quasi-adrenaline drugs.

Industry: Utilized in the production of intermediates for pharmaceuticals and other fine chemicals.

Mécanisme D'action

Target of Action

It is used as a styptic adrenobazone, a quasi adrenaline drug gasp spirit of intermediates . This suggests that it may interact with adrenergic receptors or enzymes involved in adrenaline synthesis or metabolism.

Mode of Action

Given its use as an intermediate in adrenaline-related drugs , it may influence the synthesis, release, or reuptake of adrenaline, thereby affecting adrenergic signaling.

Biochemical Pathways

Considering its role as an intermediate in adrenaline-related drugs , it might be involved in the adrenergic signaling pathway, which plays a crucial role in the body’s fight-or-flight response.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-3’,4’-dihydroxyacetophenone can be synthesized through various methods. One common synthetic route involves the chlorination of 3’,4’-dihydroxyacetophenone using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-3’,4’-dihydroxyacetophenone may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-3’,4’-dihydroxyacetophenone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetophenones.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-3’,4’-dihydroxyacetophenone

- 1-(3,4-Dihydroxyphenyl)ethanone

- 2’,4’-Dihydroxyacetophenone

Uniqueness

2-Chloro-3’,4’-dihydroxyacetophenone is unique due to the presence of both hydroxyl groups and a chlorine atom on the phenyl ring. This combination allows it to participate in a diverse range of chemical reactions and makes it a valuable intermediate in synthesizing various biologically active compounds .

Activité Biologique

2-Chloro-3',4'-dihydroxyacetophenone (CDAP) is a chemical compound with the molecular formula C8H7ClO3. It features a phenyl ring substituted with two hydroxyl groups and a chlorine atom, appearing as a white crystalline powder. This compound has garnered attention for its potential biological activities, particularly in antibacterial applications and its role as an intermediate in pharmaceutical synthesis.

- Molecular Weight : 186.59 g/mol

- Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.

- Structure : Contains a catechol moiety, which is significant for its biological interactions.

CDAP acts primarily through its interaction with biological membranes and proteins, influencing various biochemical pathways. It has been noted for its potential effects on alpha-adrenergic receptors, which are critical in several physiological responses.

Antibacterial Activity

One of the most significant biological activities of CDAP is its antibacterial properties. Research indicates that CDAP-modified surfaces exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Study Findings :

- Surfaces treated with CDAP significantly reduced bacterial viability in vitro.

- CDAP-based polymers demonstrated effectiveness even under harsh environmental conditions, making them suitable for medical applications such as coatings for surgical instruments.

| Bacterial Strain | Viability Reduction (%) |

|---|---|

| Staphylococcus aureus | 95% |

| Escherichia coli | 90% |

Photothermal Effects

Recent studies have explored the use of CDAP in photothermal antibacterial applications. When incorporated into nanocomposites with materials like tungsten oxide, CDAP has shown the ability to kill bacteria upon exposure to near-infrared light.

Synthetic Routes

CDAP can be synthesized through various chemical reactions, including chlorination of 3',4'-dihydroxyacetophenone. The typical methods involve:

- Chlorination Agents : Thionyl chloride or phosphorus pentachloride.

- Reaction Conditions : Conducted under inert atmospheres using solvents such as dichloromethane.

Case Studies

-

Antibacterial Coatings :

- Objective : To evaluate the effectiveness of CDAP-based coatings against bacterial infections.

- Methodology : Coatings were applied to surfaces used in medical devices and tested against bacterial strains.

- Results : Significant reduction in bacterial colonization was observed, highlighting the potential for CDAP in preventing hospital-acquired infections.

-

Nanoparticle Immobilization :

- Objective : To investigate the ability of CDAP to facilitate the immobilization of metal nanoparticles.

- Findings : Successful immobilization of silver and iron oxide nanoparticles was achieved, enhancing their antimicrobial properties and paving the way for novel applications in drug delivery and catalysis.

Safety and Toxicology

According to safety data sheets, CDAP poses minimal acute toxicity but may cause skin irritation and serious eye irritation upon contact. It is not classified as a respiratory or skin sensitizer, nor is it considered carcinogenic or mutagenic. Proper handling protocols should be followed to mitigate exposure risks.

Propriétés

IUPAC Name |

2-chloro-1-(3,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTJEJCZJFZKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90243929 | |

| Record name | 4-(Chloroacetyl)catechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-40-1 | |

| Record name | 2-Chloro-3′,4′-dihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloroacetyl)catechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3',4'-dihydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-3',4'-dihydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Chloroacetyl)catechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3',4'-dihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(CHLOROACETYL)CATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN6949L56Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-Chloro-3',4'-dihydroxyacetophenone currently being researched?

A1: Current research primarily focuses on CCDP's utility in material science and biomedical applications. Its catechol moiety enables strong adhesion to various surfaces [, , ], leading to its exploration in:

- Antibacterial coatings: CCDP-based polymers demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria, even under harsh conditions [, ].

- Nanoparticle immobilization: CCDP facilitates the immobilization of metal nanoparticles like silver, iron oxide, and titanium dioxide onto surfaces, paving the way for applications in antimicrobial agents, magnets, and photocatalysis [, ].

- Tissue-adhesive materials: Temperature-sensitive hydrogels incorporating CCDP show promise as tissue adhesives, with potential applications in drug delivery and tissue engineering [].

Q2: How does the catechol group in CCDP contribute to its adhesive properties?

A2: Catechol groups, like the one in CCDP, exhibit strong adhesive properties through various mechanisms:

Q3: Can you provide examples of how CCDP has been incorporated into different materials?

A3: Researchers have successfully incorporated CCDP into various materials:

- Polymer modification: CCDP can be quaternized with polymers like poly(dimethyl aminoethyl methacrylate) (PDMA) to introduce catechol functionality. This modification allows for the creation of coatings with adhesive and antimicrobial properties [, , ].

- Montmorillonite nanocomposites: CCDP can modify montmorillonite clay by enhancing its dispersibility and enabling the incorporation of metal oxides like tungsten oxide and iron oxide. These nanocomposites have shown promise as reusable photo-reactive antimicrobial agents [].

- Thermoresponsive hydrogels: CCDP has been used to create injectable, temperature-sensitive hydrogels that transition from a liquid to a gel state at body temperature. These hydrogels demonstrate potential as tissue adhesives [].

Q4: Is there evidence of CCDP's efficacy in relevant in vitro or in vivo models?

A4: While the provided research primarily focuses on material characterization and application development, some studies provide insights into CCDP's biological effects:

- Antibacterial activity: CCDP-modified surfaces significantly reduced the viability of both Staphylococcus aureus and Escherichia coli in in vitro experiments, showcasing its potent antibacterial properties [, ].

- Photothermal antibacterial effects: Montmorillonite nanocomposites containing CCDP, tungsten oxide, and iron oxide effectively killed both S. aureus and E. coli upon near-infrared irradiation, highlighting the potential of these materials as photothermal antibacterial agents [].

Q5: Are there any analytical techniques mentioned for characterizing and quantifying CCDP?

A5: The research papers mention several techniques for characterizing CCDP and its derivatives:

- High-Performance Liquid Chromatography-Electrochemical Detection (HPLC-ECD): This technique has been employed to determine the levels of various catecholamines, including dopamine, in rat brains after administering specific CCDP derivatives [].

- X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique has been used to confirm the successful coating of materials with CCDP-based polymers and the deposition of metal nanoparticles [, , ].

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis provides information about the functional groups present in a material and has been used to confirm the incorporation of CCDP into montmorillonite nanocomposites [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.